molecular formula C18H21ClO3 B3936912 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene

Cat. No. B3936912
M. Wt: 320.8 g/mol
InChI Key: HUKFMBSGJZVGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene is a chemical compound that belongs to the class of chlorobenzene derivatives. It is also known as carvedilol, which is a non-selective beta-blocker used for the treatment of heart failure and hypertension. This compound was first synthesized in 1978 by the pharmaceutical company Searle.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene involves the inhibition of the sympathetic nervous system. This compound blocks the effects of epinephrine and norepinephrine on the beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene has been shown to have several biochemical and physiological effects. It has been reported to decrease heart rate, blood pressure, and cardiac output. This compound also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II.

Advantages and Limitations for Lab Experiments

The use of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene in lab experiments has several advantages. This compound has been extensively studied and its pharmacological properties are well-known. It is also readily available and can be synthesized in large quantities.
However, there are also limitations to the use of this compound in lab experiments. It is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 adrenergic receptors. This can lead to unwanted side effects and may limit its use in certain experiments.

Future Directions

For research include the development of more selective beta-blockers and the investigation of its effects on other physiological systems.

Scientific Research Applications

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene has been extensively studied for its pharmacological properties. It is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. This compound has been used for the treatment of heart failure, hypertension, and angina pectoris.

properties

IUPAC Name

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-12-5-7-17(18(11-12)20-4)22-10-9-21-16-8-6-15(19)13(2)14(16)3/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKFMBSGJZVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C(=C(C=C2)Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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